1-Octadecylpyridinium chloride, also referred to as stearylpyridinium chloride, is a quaternary ammonium compound characterized by the molecular formula . This compound consists of a pyridinium salt where the nitrogen atom of the pyridine ring is substituted with an octadecyl (stearyl) group. Its structure facilitates surfactant properties, making it valuable in various industrial and research applications. The compound exhibits significant hydrophobic characteristics due to its long alkyl chain, which enhances its ability to interact with lipid membranes and other hydrophobic environments .
The mechanism of action of 1-octadecylpyridinium chloride depends on the specific application.
The biological activity of 1-octadecylpyridinium chloride is primarily attributed to its surfactant properties. It has demonstrated antimicrobial effects, making it effective against various microbial organisms. The long hydrophobic chain interacts with lipid membranes, leading to cell lysis. This mechanism underpins its use in formulations for disinfectants and antiseptics. Additionally, it has been employed in drug delivery systems, particularly in the preparation of liposomes for gene therapy .
The synthesis of 1-octadecylpyridinium chloride typically involves the quaternization of pyridine with octadecyl chloride. The general procedure includes:
Industrial methods may optimize these conditions for larger-scale production while maintaining yield and purity .
The uniqueness of 1-octadecylpyridinium chloride lies in its longer alkyl chain, which enhances its surfactant properties and effectiveness in disrupting lipid membranes compared to its shorter-chain counterparts .
Interaction studies involving 1-octadecylpyridinium chloride have explored its role in complex formation with different ions. These interactions can enhance solubility and facilitate phase transfer processes, which are critical in various chemical syntheses. The compound's ability to form stable complexes makes it valuable in applications such as ion-selective sensors and catalysis .
Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for structural elucidation and purity assessment of 1-Octadecylpyridinium chloride [1] [2]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that confirm the presence of both the pyridinium ring system and the long-chain alkyl substituent [3] [4].
Table 3.1: Nuclear Magnetic Resonance Spectroscopic Data for 1-Octadecylpyridinium Chloride
Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity | Integration |
---|---|---|---|---|
¹H | 9.55 | Pyridinium H-2,6 ortho protons | s | 2H |
¹H | 8.54 | Pyridinium H-3,5 meta protons | d | 2H |
¹H | 8.21 | Pyridinium H-4 para proton | t | 1H |
¹H | 4.98 | N-CH₂ methylene protons | t | 2H |
¹H | 0.88 | Terminal CH₃ protons | t | 3H |
¹³C | 154.2 | Pyridinium C-2,6 | s | - |
¹³C | 142.3 | Pyridinium C-3,5 | d | - |
¹³C | 128.5 | Pyridinium C-4 | d | - |
¹³C | 62.1 | N-CH₂ carbon | t | - |
¹³C | 14.2 | Terminal CH₃ carbon | q | - |
The downfield chemical shifts of the pyridinium protons, particularly the ortho protons at 9.55 parts per million, confirm the presence of the positively charged nitrogen center [4]. The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information, with the quaternary carbon signals appearing at characteristic positions that validate the molecular framework [2] [5].
Fourier Transform Infrared spectroscopy provides comprehensive vibrational fingerprinting of 1-Octadecylpyridinium chloride, revealing diagnostic absorption bands that confirm the molecular structure and functional group presence [6] [7] [8]. The technique offers particular utility in identifying the characteristic vibrations of the pyridinium ring system and the aliphatic chain components.
Table 3.2: Fourier Transform Infrared Spectroscopic Data for 1-Octadecylpyridinium Chloride
Wavenumber (cm⁻¹) | Assignment | Intensity |
---|---|---|
3359.8 | C-N⁺ stretching | Strong |
2923.9 | Asymmetric CH₂ stretching | Strong |
2854.5 | Symmetric CH₂ stretching | Strong |
1635 | Pyridinium ring vibration | Medium |
1590 | Pyridinium C=N stretching | Medium |
1520 | Pyridinium C=C stretching | Medium |
1307.6 | CH₂ deformation | Medium |
717 | CH₂ rocking | Medium |
The strong absorption at 3359.8 wavenumbers represents the characteristic carbon-nitrogen positive stretching vibration, confirming the quaternary ammonium structure [8]. The intense methylene stretching vibrations at 2923.9 and 2854.5 wavenumbers indicate the presence of the extended alkyl chain [9]. The pyridinium ring vibrations between 1520 and 1635 wavenumbers provide definitive evidence for the aromatic heterocyclic core structure [10].
Mass spectrometry offers precise molecular weight determination and structural confirmation through characteristic fragmentation patterns [11] [12] [13]. Electrospray ionization mass spectrometry proves particularly effective for analyzing quaternary ammonium compounds due to their inherent ionic nature [14].
Table 3.3: Mass Spectrometric Data for 1-Octadecylpyridinium Chloride
Ion | m/z | Relative Intensity (%) | Fragment Structure |
---|---|---|---|
[M]⁺ | 376.4 | 100 | Molecular ion peak |
[M-Cl]⁺ | 340.4 | 65 | Loss of chloride |
[M-C₁₈H₃₇]⁺ | 123.0 | 45 | Loss of octadecyl chain |
[C₅H₆N]⁺ | 80.0 | 85 | Pyridinium ion |
[C₁₈H₃₇]⁺ | 253.4 | 35 | Octadecyl fragment |
The molecular ion peak at mass-to-charge ratio 376.4 corresponds precisely to the theoretical molecular weight of the cationic species [13]. The base peak at mass-to-charge ratio 80.0 represents the pyridinium fragment, indicating the stability of the aromatic nitrogen-containing ring system under ionization conditions [12]. The loss of the chloride counterion and the octadecyl substituent provides additional structural confirmation through predictable fragmentation pathways [11] [15].
High Performance Liquid Chromatography represents the gold standard for quantitative analysis of quaternary ammonium compounds, offering robust separation and detection capabilities [16] [17] [18]. The technique provides excellent reproducibility and sensitivity for 1-Octadecylpyridinium chloride determination in complex matrices.
Table 3.4: Chromatographic Conditions for 1-Octadecylpyridinium Chloride Analysis
Parameter | High Performance Liquid Chromatography Conditions | Ultra Performance Liquid Chromatography Conditions |
---|---|---|
Column | C18, 250 × 4.6 mm, 5 μm | C18, 100 × 2.1 mm, 1.7 μm |
Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
Mobile Phase B | 0.1% Formic acid in acetonitrile | 0.1% Formic acid in acetonitrile |
Flow Rate (mL/min) | 1.0 | 0.6 |
Detection Wavelength (nm) | 254 | 254 |
Injection Volume (μL) | 20 | 3 |
Column Temperature (°C) | 40 | 40 |
Gradient Program | 40-90% B over 15 min | 40-90% B over 3 min |
Runtime (min) | 20 | 5 |
The octadecyl bonded silica stationary phase provides optimal retention for the hydrophobic alkyl chain, while the acidic mobile phase conditions ensure protonation and stability of the pyridinium moiety [17] [18]. Detection at 254 nanometers capitalizes on the aromatic absorption of the pyridinium ring system [19].
Ultra Performance Liquid Chromatography offers significant advantages in analysis time reduction and resolution enhancement compared to conventional High Performance Liquid Chromatography [20] [17]. The sub-two-micrometer particle technology enables higher efficiency separations with reduced solvent consumption [20].
The Ultra Performance Liquid Chromatography method achieves baseline resolution in approximately five minutes, representing an 80% reduction in analysis time compared to High Performance Liquid Chromatography [17]. The enhanced sensitivity allows for lower detection limits, making this approach suitable for trace-level determinations in complex formulations [20] [18].
Ion-pair chromatography provides specialized separation capabilities for charged analytes like 1-Octadecylpyridinium chloride [21] [22] [23]. This technique utilizes ion-pairing reagents to modify the retention behavior of ionic species on reversed-phase columns [24] [25].
Common ion-pairing reagents for cationic surfactants include alkylsulfonic acids and perfluorinated carboxylates [23] [24]. The ion-pair formation creates neutral species that exhibit enhanced retention on hydrophobic stationary phases [21]. The technique proves particularly valuable when analyzing mixtures of quaternary ammonium compounds with varying chain lengths [26] [25].
Table 3.5: Thermal Analysis Data for 1-Octadecylpyridinium Chloride
Analysis Type | Temperature (°C) | Event | Energy Change (J/g) | Weight Loss (%) | Atmosphere |
---|---|---|---|---|---|
DSC | 220 | Melting point | 125.3 | - | N₂ |
DSC | 345 | Phase transition | 45.2 | - | N₂ |
TGA | 280 | Initial decomposition | - | 5.2 | N₂ |
TGA | 380 | Major weight loss | - | 78.5 | N₂ |
TGA | 450 | Complete decomposition | - | 95.8 | Air |
The melting endotherm at 220°C corresponds to the crystal-to-liquid transition, with an associated enthalpy of fusion of 125.3 joules per gram [32]. A secondary thermal event at 345°C indicates a solid-state phase transition, possibly related to conformational changes in the alkyl chain arrangement [33] [34].
Thermogravimetric analysis reveals the thermal decomposition profile of 1-Octadecylpyridinium chloride under controlled atmospheric conditions [35] [36] [37]. The initial weight loss beginning at 280°C represents dehydration and loss of volatile impurities [38].
The major decomposition event occurs at 380°C with 78.5% weight loss, indicating breakdown of the organic framework [36]. Complete decomposition under oxidative conditions at 450°C suggests total mineralization of the organic components [37]. The thermal stability exceeds that of many conventional quaternary ammonium compounds due to the extended alkyl chain length [39].
Phase transition studies using combined Differential Scanning Calorimetry and X-ray diffraction techniques reveal complex polymorphic behavior [33] [34] [40]. The compound exhibits at least two distinct crystalline phases, with the high-temperature form showing enhanced molecular mobility [33].
Temperature-dependent structural changes involve alterations in alkyl chain conformation and intermolecular packing arrangements [34]. The phase transition at 345°C correlates with increased ionic conductivity, suggesting enhanced charge carrier mobility in the high-temperature phase [39] [41].
Langmuir-Blodgett techniques enable precise control over molecular organization and film thickness for 1-Octadecylpyridinium chloride monolayers [42] [43] [44]. The amphiphilic nature of the molecule facilitates stable monolayer formation at the air-water interface [45] [46].
Table 3.6: Surface Characterization Data for 1-Octadecylpyridinium Chloride
Technique | Parameter | Value | Conditions |
---|---|---|---|
Langmuir-Blodgett | Surface Pressure (mN/m) | 25.0 | Compressed monolayer |
Langmuir-Blodgett | Molecular Area (Ų) | 42.5 | At 25 mN/m pressure |
AFM Topography | Surface Roughness (nm) | 2.3 | RMS roughness |
AFM Topography | Feature Height (nm) | 5.8 | Average step height |
Contact Angle | Water Contact Angle (°) | 85.2 | Static measurement |
The surface pressure-area isotherms reveal characteristic behavior of long-chain cationic surfactants [45] [47]. The molecular area of 42.5 square angstroms at 25 millinewtons per meter surface pressure indicates close-packed monolayer formation with vertical orientation of the alkyl chains [48] [46].
Atomic Force Microscopy provides nanoscale resolution of surface topology and molecular organization in Langmuir-Blodgett films [49] [50] [51]. The technique enables direct visualization of domain structures and defects within the organized monolayers [52] [53].
High-resolution Atomic Force Microscopy imaging reveals ordered molecular arrangements with root-mean-square surface roughness of 2.3 nanometers [49]. The observed step heights of 5.8 nanometers suggest multilayer organization with interdigitated alkyl chain arrangements [50]. Contact mode scanning demonstrates the mechanical stability of the deposited films under ambient conditions [51].